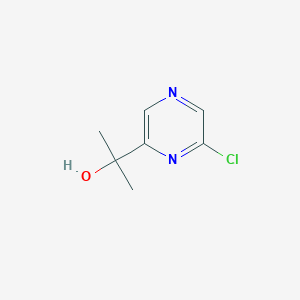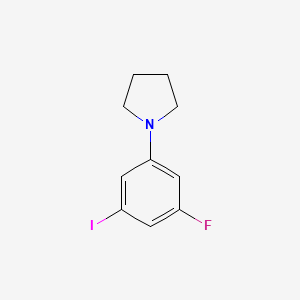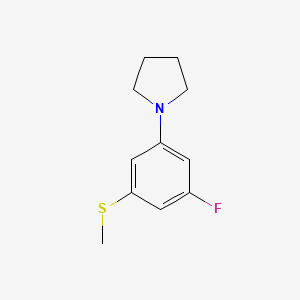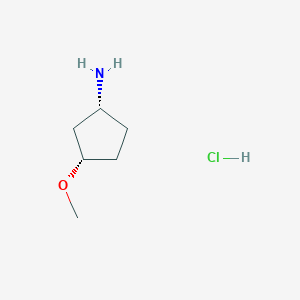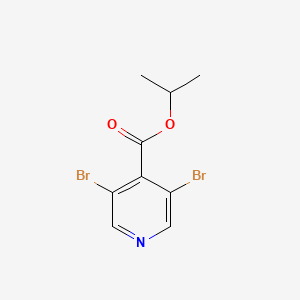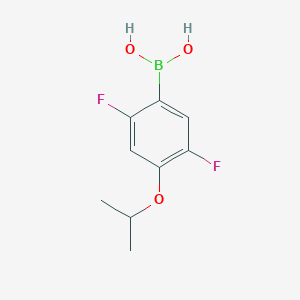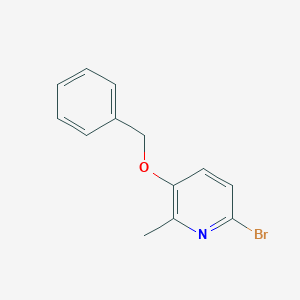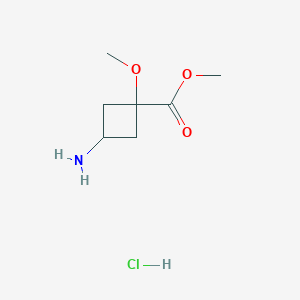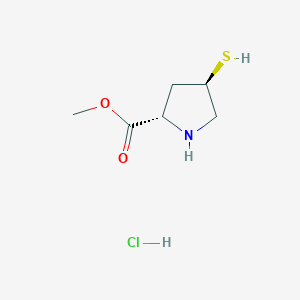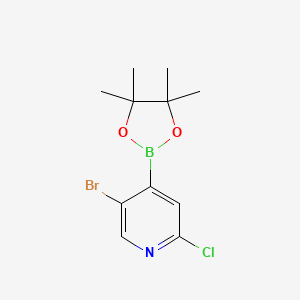
5-Bromo-2-chloropyridine-4-boronic acid pinacol ester
描述
5-Bromo-2-chloropyridine-4-boronic acid pinacol ester: is a boronic ester derivative of pyridine. This compound is particularly valuable in organic synthesis due to its versatility in forming carbon-carbon bonds through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of both bromine and chlorine atoms on the pyridine ring enhances its reactivity and allows for selective functionalization.
作用机制
Target of Action
5-Bromo-2-chloropyridine-4-boronic acid pinacol ester is a type of pinacol boronic ester , which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the carbon-carbon bonds in organic molecules, where it plays a crucial role in facilitating bond formation .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs, with the organic groups being transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction facilitated by this compound can lead to a broad range of functional group transformations . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that pinacol boronic esters, in general, are usually bench stable, easy to purify, and often commercially available
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of a wide variety of organic compounds, including anti-tumour inhibitor pyrimidine compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions in which it is used .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester typically involves the following steps:
Halogenation: The starting material, 2-chloropyridine, undergoes bromination to introduce the bromine atom at the 5-position.
Borylation: The halogenated pyridine is then subjected to a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step forms the boronic acid pinacol ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester. It forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as tetrahydrofuran or dimethylformamide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Pyridines: Formed through protodeboronation.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of conjugated polymers and other advanced materials.
Biology and Medicine:
Drug Development: Serves as a building block for the synthesis of biologically active compounds, including kinase inhibitors and other therapeutic agents.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Electronics: Employed in the development of organic electronic materials.
相似化合物的比较
- 2-Chloropyridine-4-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- 2-Fluoropyridine-5-boronic acid pinacol ester
Comparison:
- Reactivity: The presence of both bromine and chlorine atoms in 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester enhances its reactivity compared to other pyridine boronic esters.
- Selectivity: The dual halogenation allows for more selective functionalization, making it a unique and valuable compound in organic synthesis.
属性
IUPAC Name |
5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSGLCXBJIRHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401144297 | |
| Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401144297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-81-4 | |
| Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401144297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)

